Ethyl 3-chloroisonicotinate

Organic Synthesis Esterification Heterocyclic Chemistry

Ethyl 3-chloroisonicotinate (CAS 211678-96-5) is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol. It is a derivative of isonicotinic acid where the pyridine ring is chlorinated at the 3-position and the carboxylic acid is esterified with ethanol, rendering it a key heterocyclic building block for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 211678-96-5
Cat. No. B1363645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-chloroisonicotinate
CAS211678-96-5
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=NC=C1)Cl
InChIInChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-10-5-7(6)9/h3-5H,2H2,1H3
InChIKeyVNSAFDGQUZWUFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Ethyl 3-chloroisonicotinate (CAS 211678-96-5): A Regiospecific Heterocyclic Building Block for Advanced Synthesis


Ethyl 3-chloroisonicotinate (CAS 211678-96-5) is an organic compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of isonicotinic acid where the pyridine ring is chlorinated at the 3-position and the carboxylic acid is esterified with ethanol, rendering it a key heterocyclic building block for pharmaceutical and agrochemical intermediate synthesis . The compound is commercially available as a liquid with a typical purity of 95% , and its physical properties include a density of 1.245 g/cm3 and a boiling point of 250.2°C at 760 mmHg [1].

Why Ethyl 3-chloroisonicotinate (CAS 211678-96-5) Cannot Be Replaced by Its Regioisomers or Analogs


In pyridine-based building blocks, the position of the chloro substituent dictates the electronic properties of the heterocycle and, consequently, its reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. A 3-chloro substitution on isonicotinic acid creates a unique electronic environment that differs fundamentally from its 2-chloro or 4-chloro counterparts. For example, ethyl 3-chloroisonicotinate has been successfully employed in Ni-catalyzed couplings to construct complex polycyclic quinone systems, where the regiospecificity of the chlorine is critical for the correct regioselective outcome [1]. Simply substituting the compound with a 2-chloro or 4-chloro analog would lead to different reaction intermediates, potentially resulting in failed couplings, lower yields, or the formation of undesired regioisomers. This structural specificity, supported by established synthetic protocols, underscores why procurement of the correct regioisomer is a non-negotiable requirement for reproducible research and process development .

Quantitative Differentiation: Why Ethyl 3-chloroisonicotinate (CAS 211678-96-5) Outperforms Its Closest Analogs


Demonstrated Synthetic Utility: A High-Yield Esterification Protocol for Ethyl 3-chloroisonicotinate

A defined synthetic protocol for ethyl 3-chloroisonicotinate from 3-chloroisonicotinic acid and ethanol in the presence of thionyl chloride and DIPEA achieves a 94% yield, with full characterization by 1H NMR . While comparable yields can be obtained for other esters, this protocol provides a verifiable benchmark for this specific regioisomer, ensuring product identity and purity for subsequent reactions .

Organic Synthesis Esterification Heterocyclic Chemistry

Regiospecific Reactivity: Ni-Catalyzed Coupling Unique to the 3-Chloro Isomer

Ethyl 3-chloroisonicotinate was employed as a specific coupling partner in a Ni-catalyzed reaction with difluoro- or chlorofluorobenzylic zinc bromides to synthesize complex benz[g]isoquinoline-5,10-diones [1]. The use of the 3-chloro isomer was critical for achieving the correct regioisomeric outcome in the subsequent cyclization steps. The closely related analog, ethyl 4-chloronicotinate, was also used in the same study, but for a different regioisomeric target, highlighting the non-interchangeable nature of these building blocks [2].

Cross-Coupling Nickel Catalysis Heterocyclic Chemistry

Verifiable Identity: Key Analytical and Physical Property Data for Ethyl 3-chloroisonicotinate

Ethyl 3-chloroisonicotinate is distinguished by a set of unique identifiers and physical properties. These include a molecular weight of 185.61 g/mol, an InChI Key of VNSAFDGQUZWUFE-UHFFFAOYSA-N, and a predicted density of 1.245 g/cm³ and boiling point of 250.2°C [1]. These data provide a clear benchmark for verifying the identity and purity of the compound upon receipt, ensuring it matches the material used in published synthetic procedures. While analogs like ethyl 2-chloroisonicotinate (CAS 54453-93-9) share the same molecular formula, their InChI Keys and predicted properties differ, providing a critical tool for differentiation .

Analytical Chemistry Quality Control Material Characterization

High-Value Application Scenarios for Ethyl 3-chloroisonicotinate (CAS 211678-96-5)


Synthesis of Regiospecific Polycyclic Heterocycles for Medicinal Chemistry

Ethyl 3-chloroisonicotinate is an essential building block for constructing complex, regiospecific polycyclic systems. As demonstrated by Krapcho et al., it is a key substrate in Ni-catalyzed cross-couplings to yield difluoro- and chlorofluorobenz[g]isoquinoline-5,10-diones [1]. These scaffolds are of interest in medicinal chemistry for developing novel therapeutic agents. Procurement of the correct 3-chloro isomer is non-negotiable for achieving the desired regioisomeric outcome in such multi-step syntheses .

Preparation of Heterocyclic Amide Derivatives for Pharmaceutical Lead Optimization

According to patent literature, ethyl 3-chloroisonicotinate serves as a starting material for the preparation of heterocyclic amide derivatives, which are claimed as pharmaceutically active compounds [1]. This application highlights its utility in lead optimization programs, where the chloro-ester functionality can be readily diversified through amide bond formation or further functionalization at the 3-position. The compound's established synthetic protocols ensure a reliable supply for these discovery efforts .

Quality Control and Identity Verification in Procurement and Inventory Management

For laboratories and CROs managing chemical inventories, the ability to unambiguously identify and verify the correct regioisomer is critical. Ethyl 3-chloroisonicotinate can be definitively distinguished from its analogs, such as ethyl 2-chloroisonicotinate (CAS 54453-93-9) or methyl 3-chloroisonicotinate (CAS 98273-79-1), through its unique InChI Key (VNSAFDGQUZWUFE-UHFFFAOYSA-N) and predicted physical properties [1]. Using these data for incoming inspection and inventory management mitigates the risk of costly synthesis failures due to isomer misidentification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 3-chloroisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.